molecular formula C16H10ClN3O4S B3946827 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B3946827
M. Wt: 375.8 g/mol
InChI Key: REBAHXNKUKUMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as NCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NCTB is a benzofuran derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the phosphorylation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound exhibits anti-tumor activity in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines without affecting normal cells. This makes it a promising candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One direction is to further investigate its anti-inflammatory activity and potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-cancer activity and potential therapeutic applications in various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties.

Scientific Research Applications

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4S/c17-11-8-10(20(22)23)5-6-12(11)18-16(25)19-15(21)14-7-9-3-1-2-4-13(9)24-14/h1-8H,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBAHXNKUKUMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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